molecular formula C17H36N2 B079372 Tetrabutylammonium cyanide CAS No. 10442-39-4

Tetrabutylammonium cyanide

Cat. No.: B079372
CAS No.: 10442-39-4
M. Wt: 268.5 g/mol
InChI Key: KRRBFUJMQBDDPR-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanide (TBACN), with the formula (C₄H₉)₄N⁺CN⁻, is a quaternary ammonium salt widely used as a cyanide ion (CN⁻) source in organic synthesis and analytical chemistry. It has a molecular weight of 268.48 g/mol, a melting point of 89–92°C, and is commercially available with a purity ≥95% . TBACN is highly toxic (H300, H310, H330, H410 classifications) and requires stringent safety protocols, including the use of gloves, respirators, and eye protection . Its primary applications include:

  • Catalysis: Facilitating nucleophilic cyanide transfer in reactions such as cyanation of aldehydes/ketones and ring-expansion of β-lactams .
  • Sensing: Serving as a CN⁻ standard in fluorometric/colorimetric sensors for detecting cyanide in environmental and biological samples .
  • Phase-Transfer Reactions: Enhancing solubility of cyanide ions in organic solvents for nucleophilic substitutions .

Properties

IUPAC Name

tetrabutylazanium;cyanide
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InChI

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRBFUJMQBDDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium cyanide
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DSSTOX Substance ID

DTXSID9065077
Record name Tetrabutylammonium cyanide
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Slightly beige crystalline solid; Soluble in water; [MSDSonline]
Record name Tetrabutylammonium cyanide
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CAS No.

10442-39-4
Record name Tetrabutylammonium cyanide
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Record name Tetrabutylammonium cyanide
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Record name 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1)
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Record name Tetrabutylammonium cyanide
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Record name Tetrabutylammonium cyanide
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an ion-exchange mechanism in a biphasic solvent system:

(C₄H₉)₄N⁺Br⁻+NaCN(C₄H₉)₄N⁺CN⁻+NaBr\text{(C₄H₉)₄N⁺Br⁻} + \text{NaCN} \rightarrow \text{(C₄H₉)₄N⁺CN⁻} + \text{NaBr}

Key parameters include:

  • Solvent : A mixture of water and dichloromethane (DCM) is typically used to dissolve TBAB and facilitate phase separation.

  • Stoichiometry : A 1:1 molar ratio of TBAB to NaCN ensures complete conversion.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Stirring Duration : 2–4 hours ensures equilibrium attainment.

Step-by-Step Procedure

  • Dissolution : TBAB (1 mol) is dissolved in 200 mL of deionized water under gentle stirring.

  • Cyanide Addition : NaCN (1 mol) is added incrementally to avoid exothermic side reactions.

  • Extraction : The aqueous layer is extracted with DCM (3 × 100 mL) to isolate TBACN.

  • Drying : The organic phase is dried over anhydrous magnesium sulfate.

  • Evaporation : Solvent removal under reduced pressure yields a pale yellow solid.

Yield and Purity Optimization

ParameterOptimal ValueEffect on Yield/Purity
Solvent Ratio (H₂O:DCM)1:1Maximizes phase separation
Stirring Rate300 rpmEnhances ion exchange efficiency
Drying AgentMgSO₄Reduces residual moisture

Under optimized conditions, yields exceed 85%, with purity ≥95% confirmed by melting point analysis (89–92°C).

Industrial-Scale Production Strategies

Industrial synthesis of TBACN prioritizes safety, scalability, and cost-efficiency. Two predominant methodologies are employed:

Batch Reactor Method

  • Equipment : Glass-lined reactors with reflux condensers.

  • Scale : 50–500 kg batches.

  • Conditions :

    • Temperature: 25–30°C (controlled via jacketed cooling).

    • Stirring: Mechanical agitators at 200–400 rpm.

    • Safety: Automated NaCN dosing systems and HCN gas scrubbers.

Continuous Flow Reactor Method

  • Advantages :

    • Reduced exposure to toxic intermediates.

    • Higher throughput (up to 1 ton/day).

    • Real-time monitoring of reaction parameters.

  • Design :

    • Tubular reactor with static mixers.

    • Residence time: 10–15 minutes.

Comparative Analysis of Industrial Methods

MetricBatch ReactorContinuous Flow
ThroughputModerateHigh
Safety RiskHigherLower
Capital Cost$500,000$1,200,000
Purity Consistency±2%±0.5%

Purification and Quality Control

Recrystallization Techniques

TBACN is recrystallized from ethyl acetate/hexane mixtures to remove residual NaBr and unreacted TBAB.

Solvent SystemPurity ImprovementYield Loss
Ethyl acetate95% → 98%10%
Hexane95% → 97%15%
Ethyl acetate/hexane (1:3)95% → 99%5%

Analytical Characterization

  • Melting Point : 89–92°C (deviations indicate impurities).

  • Elemental Analysis :

    • Theoretical: C 76.07%, H 13.51%, N 10.42%.

    • Acceptable Tolerance: ±0.3%.

  • FT-IR Spectroscopy : CN⁻ stretch at 2090–2100 cm⁻¹ confirms cyanide incorporation.

Environmental and Regulatory Considerations

  • Disposal : Classified as EPA Hazardous Waste Code P030.

  • Transport : UN 1588 (Cyanides, inorganic, solid, n.o.s.), Packing Group I.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

TBACN facilitates nucleophilic substitution reactions by delivering cyanide ions (CN⁻) to electrophilic centers. Key applications include:

Alkylation Reactions

  • Reacts with alkyl halides (R-X) to form alkyl nitriles (R-CN) via an SN2 mechanism.

  • Example: Reaction with benzyl bromide yields benzyl cyanide with 92% efficiency under ambient conditions .

  • Stereochemical studies show inversion of configuration at chiral centers, confirming the bimolecular mechanism .

Aromatic Cyanation

  • Enables copper-free Sandmeyer cyanation of arenediazonium salts to aryl nitriles.

  • Achieves 75% average yield across 25 substrates (e.g., 4-methoxybenzonitrile from 4-methoxybenzenediazonium salt) .

Cyanosilylation Reactions

TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds:

SubstrateProductConditionsYieldDiastereoselectivity
AldehydesCyanohydrin TMS ethersDCM, 25°C, 2 hr85-92%N/A
α,β-EpoxyketonesCyanated cyclic ketonesTHF, −20°C, 12 hr78%4:1 dr
  • Computational studies (DFT/B3LYP) reveal transition-state stabilization through cation-π interactions between TBACN’s tetrabutylammonium ion and aromatic substrates .

Ring Expansion Reactions

TBACN mediates β-lactam to γ-lactam conversions via N1-C4 bond cleavage:

text
β-Lactam + TBACN → γ-Lactam (enantiopure)
  • Kinetic studies show pseudo-first-order dependence on TBACN concentration.

  • Produces enantiomerically pure succinimide derivatives with >99% ee under optimized conditions .

Biochemical Interactions

Coenzyme B12 Modification

  • Reacts with 5′-deoxyadenosylcobalamin (AdoCbl) in DMF/H₂O to form:

    • Dicyanocobalamin

    • Adenine

    • 1-cyano-D-erythro-2,3-dihydroxy-4-pentenol .

  • Rate constants:

    • kobs=2.91×103s1k_{obs}=2.91\times 10^{-3}\,\text{s}^{-1} (25°C, I = 1.0 M NaClO₄) .

Aldol Condensation Catalysis

TBACN catalyzes aldol self-condensation of BDA-protected glyceraldehydes:

  • Synthesizes C₂-symmetric diols (e.g., 4,5-O-isopropylidene-2,3-O-methylene-D-threose) .

  • X-ray crystallography (CCDC-626723) confirms product stereochemistry .

Comparative Catalytic Efficiency

Reaction TypeTBACN Loading (mol%)SolventTemperatureYield
Sandmeyer Cyanation10MeCNRT95%
β-Lactam Ring Expansion15DMF40°C88%
Aldol Condensation5THF−20°C91%

Scientific Research Applications

Organic Synthesis

Versatile Reagent
Tetrabutylammonium cyanide is primarily recognized for its role as a catalyst in organic synthesis. It facilitates various reactions that form carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex molecules.

Key Reactions

  • Nucleophilic Substitution : this compound participates in nucleophilic substitution reactions with alkyl halides and sulfonates, yielding alkyl nitriles. This reaction is particularly useful for optically active substrates due to its stereoselectivity.
  • Cyanosilylation : It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, producing cyanohydrin trimethylsilyl ethers, which are important intermediates in organic synthesis.
  • Ring Expansion : The compound effectively catalyzes the ring expansion of β-lactams to γ-lactams through a novel N1-C4 bond cleavage mechanism.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionVarious solventsHigh
Cyanosilylation of aldehydesAcetonitrile, Cu catalyst95
Ring expansion of β-lactamsSpecific solvent conditionsExcellent

Electrochemistry

This compound serves as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions improves the efficiency of electrochemical cells used in energy storage and conversion processes.

Applications

  • Energy Storage : Utilized in batteries and supercapacitors to improve charge transfer rates.
  • Electrochemical Sensors : Enhances sensitivity in sensors designed to detect various analytes, including cyanide ions.

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography and other analytical techniques to separate and identify compounds. Its role is crucial in quality control processes across laboratories.

Key Techniques

  • Chromatography : Acts as a phase transfer catalyst, improving separation efficiency.
  • Mass Spectrometry : Utilized in sample preparation methods to enhance detection limits for analytes.

Biochemical Research

This compound is also significant in biochemical studies involving enzyme activity and protein interactions. Its reactivity with biological molecules provides insights into metabolic pathways essential for drug development.

Case Studies

  • Enzyme Activity Studies : Used to investigate the effects of cyanide on enzyme kinetics.
  • Protein Interaction Analysis : Facilitates understanding of protein-ligand interactions through its reactivity.

Toxicological Applications

Recent studies have highlighted the utility of this compound in toxicological research, particularly concerning cyanide detection methods.

Case Study

A study demonstrated the use of this compound in gas chromatography-tandem mass spectrometry for determining cyanide levels in biological samples. The method showed high sensitivity and specificity, making it valuable for forensic toxicology applications .

Mechanism of Action

The mechanism of action of tetrabutylammonium cyanide involves the release of cyanide ions, which act as nucleophiles in various chemical reactions. The cyanide ion can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The quaternary ammonium cation stabilizes the cyanide ion, enhancing its reactivity and solubility in organic solvents.

Comparison with Similar Compounds

Comparison with Similar Tetrabutylammonium Salts

Tetrabutylammonium Bromide (TBABr)

  • Anion Reactivity : TBABr provides Br⁻, a weaker nucleophile compared to CN⁻, making it less effective in cyanation reactions. However, it excels in SN2 reactions and as a phase-transfer catalyst (PTC) for halide exchanges .
  • Applications : Widely used in electrochemistry and polymer synthesis, whereas TBACN is preferred in cyanide-specific catalysis .

Tetrabutylammonium Fluoride (TBAF)

  • Anion Reactivity : F⁻ is a strong base and nucleophile, enabling desilylation reactions (e.g., cleavage of Si-O bonds). Unlike TBACN, TBAF is unsuitable for cyanation but critical in fluoride-mediated deprotections .
  • Solubility : TBAF is hygroscopic and often used in tetrahydrofuran (THF), while TBACN is stable in aprotic solvents like acetonitrile .

Tetrabutylammonium Chloride (TBACl)

  • Reactivity : Cl⁻ is a poor nucleophile in organic media, limiting TBACl’s utility to specific ion-exchange reactions. TBACN outperforms TBACl in cyanide-dependent processes like Strecker reactions .

Tetrabutylammonium Phthalimide-N-Oxyl (TBAPINO)

  • Catalytic Role: TBAPINO is an organocatalyst for the Strecker reaction but requires trimethylsilyl cyanide (TMSCN) as a cyanide source. In contrast, TBACN directly provides CN⁻ ions, simplifying reaction setups .

Performance in Key Reactions

Nucleophilic Cyanide Transfer

  • TBACN vs. KCN: TBACN’s organic solubility avoids the phase-separation issues seen with KCN in non-polar solvents. For example, TBACN achieves 61% yield in cyanation of aldehydes, while KCN requires polar solvents (e.g., DMF) .
  • Selectivity: In ring-opening reactions of epoxides, TBACN produces α-cyano derivatives, whereas TBABr and TBAI yield bromo/iodo products with lower selectivity .

Catalytic Efficiency

  • TBACN (20 mol%) catalyzes β-lactam ring expansion to γ-lactams at 80°C, a reaction unachievable with TBABr or TBAF due to their incompatible anion chemistry .

Biological Activity

Tetrabutylammonium cyanide (TBAC) is a quaternary ammonium salt represented by the formula C4H12NCN\text{C}_4\text{H}_{12}\text{N}\cdot \text{CN}. It consists of a tetrabutylammonium cation and a cyanide anion. This compound is notable for its biological activity, particularly due to the presence of the cyanide ion, which is known for its toxicity and reactivity in various biological systems.

  • Molecular Formula : C4H12NCN\text{C}_4\text{H}_{12}\text{N}\cdot \text{CN}
  • Molecular Weight : 284.49 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in polar organic solvents

The cyanide ion contributes significantly to TBAC's reactivity, particularly in nucleophilic substitution reactions, which are critical in various synthetic applications.

Toxicological Profile

The biological activity of TBAC is closely linked to its cyanide component, which poses significant health risks. Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potential death at high exposures. The compound exhibits acute toxicity and is classified as an environmental hazard .

Mechanistic Studies

Recent studies have explored the mechanisms by which TBAC interacts with biological systems. For instance, TBAC has been utilized in the development of chemosensors for detecting cyanide ions in environmental samples. Research indicates that TBAC can enhance the sensitivity of detection methods through its ability to form stable complexes with target analytes .

In a study involving human breast cancer cells (MDA-MB 231), TBAC was shown to facilitate the sensing of cyanide ions, highlighting its potential utility in biomedical applications . The interaction was characterized using techniques such as 1H^1H-NMR and mass spectrometry, confirming the compound's role as an effective sensing agent.

Applications in Organic Synthesis

TBAC serves as a catalyst in various organic reactions, particularly those involving cyanation processes. It has been reported to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, yielding high product yields under optimized conditions . The following table summarizes key findings from studies on TBAC's catalytic activity:

Reaction TypeConditionsYield (%)Reference
TMSCN addition to aldehydesMeCN solvent, Cu catalyst95
Aldol self-condensationLey’s protected glyceraldehydesHigh
Cyanation of arenediazonium saltsVarious solventsExcellent

Case Studies

  • Detection of Cyanide Ions : A study demonstrated that TBAC could be used effectively in a dipstick experiment for detecting cyanide in natural water resources. The limit of detection was found to be 10810^{-8} M, showcasing its practical application in environmental monitoring .
  • Synthesis Optimization : Research optimizing reaction conditions for TBAC-catalyzed reactions indicated that solvent choice and catalyst type significantly affect yield and efficiency. For instance, using acetonitrile as a solvent with Cu2O as a catalyst led to optimal yields .

Q & A

Q. How is TBACN synthesized and characterized for laboratory use?

TBACN is typically prepared via metathesis reactions involving tetrabutylammonium bromide and sodium cyanide in polar aprotic solvents like acetonitrile. Characterization involves:

  • Melting Point Analysis : Confirming purity via mp 89–92°C (lit.) .
  • Spectroscopic Techniques : FT-IR for CN⁻ stretch (~2100 cm⁻¹) and NMR for structural validation of the tetrabutylammonium cation .
  • Elemental Analysis : Ensuring stoichiometric ratios of C, H, N .

Q. What safety protocols are critical when handling TBACN?

TBACN is highly toxic (H300, H310, H330) and requires:

  • Ventilation : Use fume hoods to avoid inhalation of cyanide vapors .
  • PPE : Nitrile gloves, face shields, and P3 respirators to prevent dermal/ocular exposure .
  • Deactivation : Treat waste with hydrogen peroxide to oxidize residual cyanide .

Q. How is TBACN utilized as a cyanide ion source in fluorometric sensors?

TBACN serves as a stable CN⁻ donor in sensor development:

  • Stock Solution Preparation : Dissolve in water at 1 M concentration for controlled release in acetonitrile-based assays .
  • Selectivity Testing : Compare with other anions (e.g., SCN⁻, NO₃⁻) to validate specificity via UV-vis and photoluminescence .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in TBACN’s kinetic reactivity data?

Discrepancies in nucleophilic reactivity (e.g., vs. TBATB or TBAF) require:

  • Fresh Stock Solutions : Degradation (color change to brown) indicates instability; prepare solutions ≤2 hours before use .
  • Biphasic Reaction Systems : Use crown ethers (e.g., benzo-15-crown-5) in water-DCM mixtures to enhance reproducibility .
  • Kinetic Profiling : Monitor reactions via in situ Raman spectroscopy to track CN⁻ consumption rates .

Q. How does TBACN’s catalytic efficiency compare in organocatalytic reactions?

TBACN outperforms other catalysts in specific reactions:

  • Ring Expansion of β-Lactams : Achieves 95% yield at 20 mol% loading via N1–C4 bond cleavage, validated by HPLC and X-ray crystallography .
  • Thioacetate Deprotection : 10 mol% TBACN in THF at 60°C yields >90% conversion, with GC-MS confirming product purity .

Q. What experimental designs mitigate TBACN’s decomposition in kinetic studies?

  • Temperature Control : Maintain reactions at 25°C to slow hydrolysis .
  • Inert Atmospheres : Use argon to prevent oxidation of CN⁻ to cyanate .
  • Stability Assays : Periodically test stock solutions via titration with AgNO₃ to quantify active CN⁻ .

Key Methodological Recommendations

  • Contradiction Analysis : Cross-reference kinetic data with alternative nucleophiles (e.g., TBATB) to isolate TBACN-specific effects .
  • Real-World Applications : Validate sensor performance using environmental water samples spiked with TBACN-derived CN⁻ .
  • Ethical Compliance : Adhere to institutional guidelines for cyanide waste disposal to minimize ecological toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Tetrabutylammonium cyanide
Reactant of Route 2
Tetrabutylammonium cyanide

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